1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, a thiophene ring, and a chlorophenyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the triazole ring. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and specific reaction conditions .
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria or cancer cells by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole . These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture . The unique combination of the pyridine, thiophene, and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-pyridin-4-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-15-3-1-4-16(13-15)26-19(14-6-9-22-10-7-14)18(24-25-26)20(27)23-11-8-17-5-2-12-28-17/h1-7,9-10,12-13H,8,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFALYQPZKVNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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